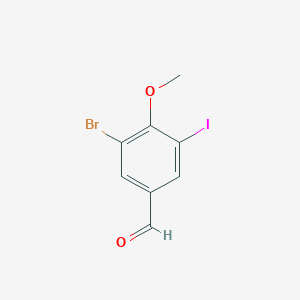
3-Bromo-5-iodo-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-iodo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrIO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, iodine, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodo-4-methoxybenzaldehyde typically involves the bromination and iodination of 4-methoxybenzaldehyde. One common method includes:
Bromination: 4-Methoxybenzaldehyde is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like potassium iodate or hydrogen peroxide.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-iodo-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Derivatives with different functional groups replacing bromine or iodine.
Oxidation: 3-Bromo-5-iodo-4-methoxybenzoic acid.
Reduction: 3-Bromo-5-iodo-4-methoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
3-Bromo-5-iodo-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action of 3-Bromo-5-iodo-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance its reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
- 3-Bromo-4-methoxybenzaldehyde
- 5-Iodo-2-methoxybenzaldehyde
- 3-Bromo-5-ethoxy-4-methoxybenzaldehyde
Comparison: 3-Bromo-5-iodo-4-methoxybenzaldehyde is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent
Propiedades
Fórmula molecular |
C8H6BrIO2 |
|---|---|
Peso molecular |
340.94 g/mol |
Nombre IUPAC |
3-bromo-5-iodo-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 |
Clave InChI |
ZUVSSQPPSGUZKZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1I)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


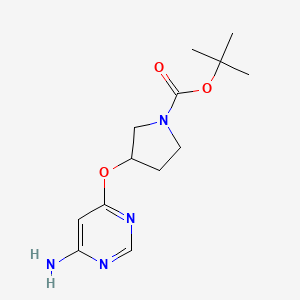
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14779175.png)
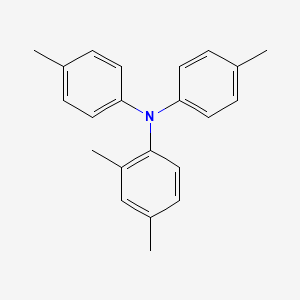
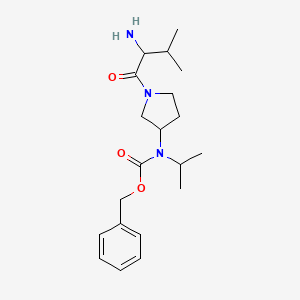
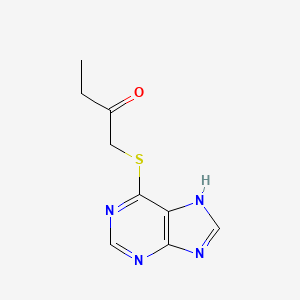
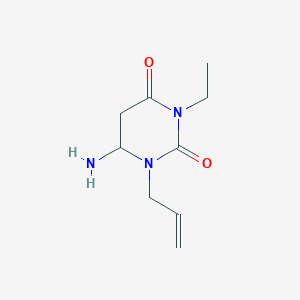
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14779196.png)

![Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate](/img/structure/B14779198.png)

![2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14779221.png)

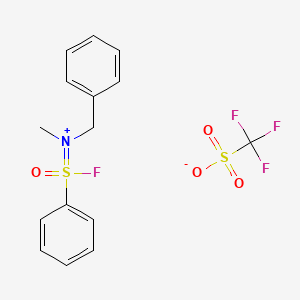
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate](/img/structure/B14779251.png)
